Product packaging for N-(2-Hydroxyethyl)alanine(Cat. No.:CAS No. 125412-04-6)

N-(2-Hydroxyethyl)alanine

Cat. No.: B144183
CAS No.: 125412-04-6
M. Wt: 133.15 g/mol
InChI Key: JOOSUPODUVRSRP-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within N-Substituted Amino Acid Chemistry and Derivatives

N-substituted amino acids represent a broad class of compounds where the nitrogen atom of the amino group is bonded to a substituent other than hydrogen. This substitution significantly influences the molecule's physical, chemical, and biological properties. The synthesis of N-substituted amino acids is a well-established field, with methods like the Strecker synthesis being historically significant. wikipedia.org This reaction, originally used to produce racemic α-amino acids from aldehydes, ammonia (B1221849), and hydrogen cyanide, can be adapted to yield N-substituted amino acids by using primary or secondary amines instead of ammonia. wikipedia.org Other methods for preparing N-substituted amino acids include processes involving glyoxal (B1671930) and a source of sulfur dioxide. google.com

N-(2-Hydroxyethyl)alanine fits within this class as a β-alanine derivative where one of the hydrogens on the amino group is replaced by a 2-hydroxyethyl group. ebi.ac.ukchemicalbook.com This modification introduces a hydroxyl group, enhancing its polarity and potential for hydrogen bonding, which can influence its solubility and interactions with biological systems. cymitquimica.com

Historical Development of Synthetic Approaches to N-Hydroxylated Amino Acids

The synthesis of N-hydroxylated amino acids, a related class of compounds, has been a subject of interest for decades, driven by the discovery of naturally occurring peptides containing these moieties. acs.orgrsc.org Early synthetic methods were often limited in their applicability. A significant advancement came with the development of methods involving the oxidation of Schiff bases derived from amino acid esters. rsc.org

More recently, biocatalytic approaches have gained prominence for the synthesis of hydroxylated amino acids due to their high regioselectivity and stereoselectivity. mdpi.com These methods often employ hydroxylases, enzymes that can introduce hydroxyl groups into a variety of amino acid derivatives. mdpi.com While this compound is not technically an N-hydroxylated amino acid (the hydroxyl group is on the ethyl substituent, not directly on the nitrogen), the synthetic strategies for introducing functional groups onto the nitrogen of amino acids are conceptually related.

One reported synthesis method for N-(2-hydroxyethyl) derivatives of β-alanine involves the addition reaction of amino alcohols with acrylates. researchgate.net For instance, ethanolamine (B43304) can react with an acrylate (B77674) to produce N-(2-hydroxyethyl)-β-alanine. researchgate.net Another approach involves the direct alkylation of β-alanine with ethylene (B1197577) oxide or ethylene glycol under alkaline conditions. evitachem.com

Broad Significance in Interdisciplinary Chemical and Biochemical Systems

While specific research on this compound is still emerging, its structural motifs suggest potential significance in several interdisciplinary areas. The presence of both a carboxylic acid and a hydroxyl group makes it a potential building block for polyesters and other polymers. Its amphiphilic character, resulting from the combination of a polar head (carboxyl and hydroxyl groups) and a short hydrocarbon chain, suggests potential applications as a surfactant or emulsifying agent, particularly in more complex derivatives. ontosight.ainih.gov For example, N-acyl derivatives of N-(2-hydroxyethyl)-β-alanine have been investigated for their use in shampoos due to their desirable foaming properties. researchgate.net

In a biochemical context, a related compound, phosphatidyl-N-(2-hydroxyethyl)alanine, has been isolated from the mixed protozoal fraction of the rumen, indicating that derivatives of this amino acid can be found in biological systems. core.ac.uk The presence of the N-(2-hydroxyethyl)amino moiety in more complex molecules used in various industrial applications, such as cleaning agents, further highlights the potential utility of this chemical scaffold. carlroth.com

Interactive Data Tables

Below are tables summarizing key data for this compound and its derivatives.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number5458-99-1 ebi.ac.ukbldpharm.comchemicalbook.com
Molecular FormulaC5H11NO3 ebi.ac.ukchemspider.com
Average Mass133.147 Da ebi.ac.uk
Monoisotopic Mass133.073893 Da chemspider.com
IUPAC Name3-((2-hydroxyethyl)amino)propanoic acid cymitquimica.com
Table 2: Properties of a Representative Derivative: N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine
PropertyValueSource
CAS Number64265-45-8 lookchem.comeuropa.eu
Molecular FormulaC15H30N2O4 lookchem.com
Molecular Weight302.4097 g/mol lookchem.com
Boiling Point532.9±40.0 °C (Predicted) lookchem.com
Density1.074±0.06 g/cm3 (Predicted) lookchem.com
Water Solubility1000 g/L at 20.5℃ lookchem.com

Chemical Compounds Mentioned

Compound Name
This compound
3-((2-Hydroxyethyl)amino)propanoic acid
N-(2-hydroxyethyl)-β-alanine
Acetaldehyde
Ammonia
Hydrogen cyanide
Alanine (B10760859)
Glyoxal
β-Alanine
Ethanolamine
Ethylene oxide
Ethylene glycol
N-acyl-N-(2-hydroxyethyl)-β-alanine
Phosphatidyl-N-(2-hydroxyethyl)alanine
N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B144183 N-(2-Hydroxyethyl)alanine CAS No. 125412-04-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125412-04-6

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R)-2-(2-hydroxyethylamino)propanoic acid

InChI

InChI=1S/C5H11NO3/c1-4(5(8)9)6-2-3-7/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1

InChI Key

JOOSUPODUVRSRP-SCSAIBSYSA-N

SMILES

CC(C(=O)O)NCCO

Isomeric SMILES

C[C@H](C(=O)O)NCCO

Canonical SMILES

CC(C(=O)O)NCCO

Other CAS No.

125412-04-6

Synonyms

N-(2-hydroxyethyl)alanine
N-(2-hydroxyethyl)alanine, (DL) isomer
N-(2-hydroxyethyl)alanine, (L) isomer
OHEt-Ala

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Pathways for N 2 Hydroxyethyl Alanine and Its Analogues

Direct Alkylation and Addition Reactions

Direct synthetic methods, including alkylation and addition reactions, represent the most straightforward approaches to the N-(2-Hydroxyethyl)alanine scaffold. These reactions typically involve the formation of a new carbon-nitrogen bond through the reaction of an amine with an appropriate electrophile.

Amination of Alpha-Halo Esters and Acids

A conventional method for synthesizing α-amino acids is the amination of α-halo carboxylic acids. libretexts.org This approach involves the nucleophilic substitution of a halogen atom at the alpha-carbon of a carboxylic acid or its ester derivative by an amine. In the context of this compound synthesis, this would entail the reaction of an α-halo propionic acid or ester with ethanolamine (B43304). While effective, this method can sometimes be hampered by the reduced nucleophilicity of the product's nitrogen atom, potentially leading to lower yields. libretexts.org To circumvent challenges such as multiple substitutions, modifications like the Gabriel synthesis, which utilizes a phthalimide (B116566) salt to protect the nitrogen, can be employed. libretexts.org

More advanced catalytic systems have also been developed for the amination of α-hydroxy esters. For instance, a molybdenum-based catalyst has been shown to facilitate the amination of α-hydroxy esters to produce N-protected unnatural α-amino acid esters in high yields. nih.gov This process can also be rendered enantioselective through the use of a chiral molybdenum complex in conjunction with a chiral phosphoric acid. nih.gov

Conjugate Addition of Amino Alcohols to Unsaturated Carboxylates

The conjugate addition of amino alcohols to α,β-unsaturated carboxylates, a type of Michael addition, is a highly effective method for synthesizing N-(hydroxyalkyl)-β-alanines. researchgate.netoup.com This reaction involves the addition of an amino alcohol, such as ethanolamine, to an acrylate (B77674) ester. The addition preferentially occurs at the amino group of the amino alcohol, leading to the formation of N-(2-hydroxyethyl) β-alanine derivatives in good yields. researchgate.net

The rate of this addition reaction is influenced by the steric hindrance of the ester group on the acrylate, with larger ester groups slowing down the reaction. researchgate.net For example, the reaction with phenyl acrylate can lead to polymerization upon mixing with ethanolamine. researchgate.net The reactivity of the amino alcohol also plays a crucial role, with the order of reaction rates being NH2CH2CH2OH > CH3NHCH2CH2OH >> RNH2 > NH(CH2CH2OH)2. researchgate.net The solvent can also significantly impact the reaction's course. In methanol (B129727), the addition of acrylate occurs almost exclusively with the amine, whereas in tetrahydrofuran, the addition of the alcohol to the acrylate becomes more competitive. oup.com

Recent advancements have focused on achieving high chemoselectivity in these reactions. A cooperative catalyst system using a soft Lewis acid and a hard Brønsted base has been developed for the conjugate addition of amino alcohols to α,β-unsaturated esters. nih.gov This catalytic system selectively promotes the addition of the hydroxy group over the amino group. nih.gov

Transformations Involving Amino Nitrile Intermediates

The Strecker synthesis, a classic method for producing amino acids, proceeds through an α-aminonitrile intermediate. wikipedia.orgmasterorganicchemistry.comyoutube.com This two-step process begins with the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com For the synthesis of N-substituted amino acids like this compound, a primary amine (ethanolamine in this case) is used instead of ammonia. wikipedia.org

A related approach involves the reaction of 2-hydroxyethylamine with glycolonitrile (B6354644) to form N-cyanomethylamino-2-ethanol. google.com This aminonitrile intermediate can then be hydrolyzed, typically with a base, to yield N-carboxymethylamino-2-ethanol. google.com This intermediate can be further reacted with additional glycolonitrile to produce N-carboxymethyl-N-cyanomethylamino-2-ethanol, which upon hydrolysis, yields 2-hydroxyethyl iminodiacetic acid. google.com A similar pathway can be utilized starting with 2-hydroxypropyl amine to synthesize 2-hydroxypropyl iminodiacetic acid via its corresponding aminonitrile intermediates. google.com

Biocatalytic and Stereoselective Synthesis Routes

The demand for enantiomerically pure amino acids has driven the development of biocatalytic and stereoselective synthetic methods. Enzymes, with their inherent chirality and high selectivity, are powerful tools for asymmetric synthesis.

Lipases, for instance, have been successfully employed as catalysts for the aza-Michael addition of amines to acrylates. researchgate.net Rhizomucor miehei lipase (B570770) has demonstrated high selectivity in catalyzing the formation of the Michael monoadduct as the sole product in high yield and purity. researchgate.net This enzymatic approach offers a mild and efficient route to N-substituted β-amino esters. Candida antarctica lipase B (CALB) has also been shown to be versatile, catalyzing not only the Michael addition but also polymerization and ester amidation from ethyl acrylate. doi.orgsci-hub.se

Enzymatic cascades have been designed for the synthesis of chiral amino alcohols. uni-duesseldorf.de One such cascade involves the carboligation of aldehydes and α-keto acids, followed by a reductive amination of the resulting α-hydroxy ketone intermediate catalyzed by an ω-transaminase. uni-duesseldorf.de Furthermore, nitrene transferase enzymes have been engineered through directed evolution to catalyze the α-C−H amination of carboxylic acid esters, providing a direct route to α-amino esters. nih.gov

Stereoselective chemical methods have also been developed. For example, a highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines produces syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org The use of chiral α-methylbenzyl imines as dipolarophiles in this reaction allows for the synthesis of enantiomerically pure products. diva-portal.org

Optimization of Synthetic Parameters and Process Intensification

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound and its analogues. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reactant concentrations.

In direct alkylation methods, the use of a catalyst such as sodium hydroxide (B78521) is typical to facilitate the nucleophilic attack. evitachem.com The reaction is often performed in aqueous or organic solvents at temperatures ranging from ambient to elevated. evitachem.com For conjugate addition reactions, the solvent has a profound effect on the reaction pathway, as seen in the differing outcomes in methanol versus tetrahydrofuran. oup.com

Process intensification strategies aim to improve the efficiency and sustainability of chemical processes. In the context of this compound synthesis, this could involve the use of flow chemistry, where reactants are continuously pumped through a reactor, allowing for better control over reaction parameters and potentially higher throughput. Another approach is the use of catalytic systems that can be easily separated and recycled, reducing waste and cost. The development of one-pot, multi-enzyme cascade reactions is a prime example of process intensification in biocatalysis, as it eliminates the need for isolating intermediates, thereby saving time and resources. uni-duesseldorf.de

Advanced Isolation and Purification Strategies in Chemical Synthesis

The isolation and purification of the final product are critical steps to ensure the desired quality and purity. For this compound and its derivatives, which are often polar and water-soluble, chromatographic techniques are commonly employed.

Silica (B1680970) gel column chromatography is a standard method for separating reaction mixtures. jst.go.jp However, for highly polar compounds, other stationary phases or techniques may be necessary. For instance, the purification of biosynthetic intermediates of vibrioferrin, which share structural similarities with this compound derivatives, involved dilution with ethyl acetate (B1210297) and successive washing with water and brine, followed by extraction and drying. jst.go.jp

In cases where diastereomers are formed, their separation can be challenging. For example, certain diastereomeric intermediates in a multi-step synthesis could not be separated using silica gel column chromatography. jst.go.jp In such instances, subsequent reaction steps were carried out with the isomeric mixture.

For the purification of biomolecules and related compounds, techniques like isoelectric focusing can be utilized. This method separates molecules based on their isoelectric point (pI) and has been used to isolate isoenzymes from human liver. researchgate.net The isolation of a phospholipid, phosphatidyl-N-(2-hydroxyethyl)-alanine, from rumen protozoa was achieved through chromatographic methods and characterized. nih.gov

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of N-(2-Hydroxyethyl)alanine. Analysis of the ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in the molecule.

In a study preparing a copper(II) complex of the compound, the ¹H NMR spectrum of free N-(2-Hydroxyethyl)-β-alanine was recorded in deuterium (B1214612) oxide (D₂O). rsc.org The spectrum shows four distinct triplets, corresponding to the four methylene (B1212753) (CH₂) groups in the structure. rsc.org The signals are assigned based on their chemical shifts and coupling patterns, which arise from the interaction of adjacent, non-equivalent protons. rsc.org

The specific chemical shifts and coupling constants observed are detailed in the table below. rsc.org The two protons of the methylene group adjacent to the hydroxyl function (H-1') appear as a triplet at 3.84 ppm. The methylene protons at the C-2' position, next to the nitrogen, are observed as a triplet at 3.20 ppm. rsc.org For the β-alanine portion, the methylene group adjacent to the nitrogen (H-3) resonates as a triplet at 3.26 ppm, while the methylene group adjacent to the carboxyl group (H-2) appears as a triplet at 2.58 ppm. rsc.org The integration of each signal corresponds to two protons, confirming the presence of four distinct CH₂ groups. rsc.org

¹H NMR Spectral Data for N-(2-Hydroxyethyl)-β-alanine in D₂O

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
3.84 t 5.20 -CH₂-OH (H-1')
3.26 t 6.69 N-CH₂-CH₂-COOH (H-3)
3.20 t 5.20 -CH₂-N (H-2')
2.58 t 6.69 -CH₂-COOH (H-2)

Data sourced from Pestov et al. (2005). rsc.org

Infrared and Mass Spectrometry for Molecular Confirmation

Infrared (IR) spectroscopy and mass spectrometry (MS) are essential for confirming the presence of key functional groups and determining the molecular weight and fragmentation pattern of this compound.

Infrared (IR) Spectroscopy While a specific, published FT-IR spectrum for pure this compound is not readily available, the expected absorption bands can be predicted based on its functional groups. As an amino acid, it would exhibit characteristic stretches for the amine, carboxylic acid, and alcohol moieties.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group's O-H stretching vibration.

N-H Stretch: The secondary amine N-H stretch would typically appear in the 3300-3500 cm⁻¹ region, likely overlapping with the O-H band.

C-H Stretch: Absorptions corresponding to C-H stretching of the methylene groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band for the carboxylic acid carbonyl (C=O) group is expected between 1700 and 1725 cm⁻¹. In its zwitterionic form, this would be shifted to an asymmetric carboxylate (COO⁻) stretch around 1550-1610 cm⁻¹.

C-O Stretch: The C-O stretching vibration for the alcohol group would appear in the 1050-1150 cm⁻¹ range.

The IR spectrum for a related compound, N-(2-hydroxyethyl)ethylenediamine, shows characteristic absorption peaks that support these assignments. researchgate.net

Mass Spectrometry (MS) Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (133.15 g/mol ).

Tandem MS (MS/MS) experiments would induce fragmentation, providing structural information. acdlabs.com Common fragmentation pathways for this compound would include:

Loss of Water (-18 Da): Dehydration from the hydroxyethyl (B10761427) group.

Loss of the Carboxyl Group (-45 Da): Decarboxylation resulting in the loss of COOH.

Cleavage of C-C bonds: Fragmentation of the ethyl and propanoic acid backbones, leading to various smaller charged fragments.

The study of peptide fragmentation provides a general framework for understanding how amino acid structures break apart under MS conditions. diva-portal.orguab.edu

X-ray Diffraction Analysis of Solid-State Structures and Conformational Studies

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles in the solid state. While the crystal structure of free this compound is not described in the available literature, its structure has been meticulously characterized as a ligand in metal complexes.

In a study of bis[N-(2-hydroxyethyl)-β-alaninato]copper(II), the N-(2-hydroxyethyl)-β-alaninate (He-ala) ligand's conformation was determined. rsc.org The compound acts as a tridentate ligand, binding to the central copper(II) ion through the secondary amine nitrogen, a carboxylate oxygen, and the hydroxyl oxygen. rsc.org This coordination results in the formation of two distinct chelate rings: a six-membered β-alaninate ring and a five-membered ethanolamine (B43304) ring. rsc.org

The analysis revealed specific conformations for these rings:

The six-membered β-alaninate ring adopts a twist conformation . rsc.org

The five-membered ethanolamine ring is found in an envelope conformation . rsc.org

The crystal structure is further stabilized by an extensive network of hydrogen bonds involving the complex molecules, forming layers within the crystal lattice which are connected by van der Waals interactions. rsc.org A similar study of a nickel(II) complex also utilized single-crystal X-ray diffraction to study the structure of the chelating agent and its complex. nih.gov

Crystallographic Data for the N-(2-hydroxyethyl)-β-alaninate Ligand in a Copper(II) Complex

Parameter Value
Formula of Complex [Cu(C₅H₁₀NO₃)₂]
Coordination Tridentate (O,N,O')
β-alaninate Ring Conformation Twist
Ethanolamine Ring Conformation Envelope
Cu—N Bond Length 2.017(2) Å
Cu—O(carboxylate) Bond Length 1.968(1) Å
Cu—O(hydroxyl) Bond Length 2.473(2) Å

Data sourced from Pestov et al. (2005). rsc.org

Chromatographic and Electrophoretic Methods for Purity and Isomer Analysis

Chromatographic and electrophoretic techniques are fundamental for separating this compound from reaction mixtures, assessing its purity, and analyzing for any isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amino acids. acs.org For derivatives of this compound, such as N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine, reversed-phase (RP) HPLC methods have been successfully developed. sielc.com A typical mobile phase for such separations consists of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Chiral stationary phases (CSPs) in HPLC are specifically used for the enantioselective separation of amino acids and their derivatives. nih.gov

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful tool for metabolite analysis, including amino acids. biologists.comnih.gov Due to the low volatility of amino acids, derivatization is typically required to convert them into more volatile compounds suitable for GC analysis. biologists.comnih.gov This involves reacting the amine and carboxyl functional groups to form, for example, silyl (B83357) derivatives. biologists.com This approach has been used to analyze related compounds like N-(2-hydroxyethyl)valine and N-(2-hydroxyethyl)histidine, indicating its applicability to this compound.

Paper Chromatography and Iontophoresis have also been historically used in the analysis of related compounds. In the investigation of phospholipids (B1166683) from rumen protozoa, these techniques were employed to separate and identify the deacylation products, which included a derivative of this compound.

Coordination Chemistry and Metallosupramolecular Systems of N 2 Hydroxyethyl Alanine Ligands

Ligand Design and Coordination Modes in Metal Complexes

N-(2-Hydroxyethyl)alanine is an amino acid derivative featuring three potential donor sites for metal coordination: the secondary amine nitrogen, the oxygen atom of the carboxylate group, and the oxygen atom of the terminal hydroxyethyl (B10761427) group. This structural arrangement allows it to function as a versatile chelating agent, most commonly acting as a tridentate ligand.

In this capacity, it can coordinate to a central metal ion to form two stable chelate rings, a five-membered ring involving the nitrogen and carboxylate oxygen, and a six-membered ring involving the nitrogen and the hydroxyl oxygen. The conformation of the coordinated ligand is crucial; in several documented complexes, each this compound ligand adopts a meridional (mer) conformation, occupying three coordination sites in the same plane of an octahedron researchgate.net.

The coordination behavior is highly dependent on the pH of the solution, which dictates the protonation state of the donor groups. Depending on the degree of deprotonation, the ligand can exhibit different chelation modes. For instance, in acidic conditions, the hydroxyl group may remain protonated and uncoordinated, leading to bidentate {N,O-carboxyl} chelation. As the pH increases, deprotonation of the hydroxyl group facilitates tridentate {O-hydroxyl, N, O-carboxyl} coordination mdpi.com. This pH-dependent versatility is a key feature in the design of metal complexes with specific properties. In the case of a nickel(II) complex, two tridentate N-(2-hydroxyethyl)-β-alaninato ligands coordinate to the central ion via the amine nitrogen, a carboxyl oxygen, and the hydroxyl oxygen, forming an octahedral structure researchgate.netscispace.com.

Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Copper, Palladium, Cobalt)

The synthesis of transition metal complexes with this compound is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method involves the reaction of N-(2-hydroxyethyl)-β-alanine with a basic metal carbonate, such as nickel(II) carbonate, to yield the corresponding metal complex researchgate.net. Similarly, complexes of other transition metals like copper and cobalt can be prepared using their respective salts (e.g., chlorides, nitrates) mdpi.comacs.orgiosrjournals.org.

The resulting complexes are characterized using a suite of analytical techniques to elucidate their structure and properties.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure. For N-(2-hydroxyethyl)-β-alaninatonickel(II), X-ray analysis confirmed that the nickel ion is at the center of an octahedron, coordinated by the nitrogen and two oxygen atoms from two separate tridentate ligands. The coordination of two such ligands results in the formation of stereoisomers, which can co-crystallize to form a racemate researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy provides insight into the coordination modes. The participation of the carboxylate group in complex formation is often confirmed by a shift in the stretching frequency of the C=O bond to a lower wavenumber upon coordination, as compared to the free ligand tandfonline.com.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal ion mdpi.comnih.gov.

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry helps in confirming the molecular weight of the synthesized complexes and can provide evidence for the species present in solution mdpi.comtandfonline.com.

The stability of complexes formed with various divalent metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) ekb.egresearchgate.net. This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

Table 1: Stability Constants for Metal Complexes of Structurally Related Ligands

Metal Ion Ligand log K1 Reference
Co(II) Bicine (B94160) 7.02 acs.org
Ni(II) Bicine 8.16 acs.org
Cu(II) Bicine 10.74 acs.org
Co(II) N-(2-hydroxybenzyl)alanine 8.89 mdpi.com
Ni(II) β-hydroxyethyliminodiacetic acid 10.95 researchgate.net

This table presents data for structurally similar ligands like Bicine and others to illustrate general stability trends.

Solution-Phase Equilibria and Speciation Studies of Metal-Ligand Systems

Understanding the behavior of metal complexes in aqueous solution is critical. Potentiometric titration is a primary technique used to study solution-phase equilibria, allowing for the determination of the protonation constants of the ligand and the stability constants of the metal complexes formed acs.orgtandfonline.com. These studies reveal the different species that exist in solution as a function of pH and the metal-to-ligand ratio.

For a system containing a metal ion (M) and the this compound ligand (L), a variety of species can be formed, such as [ML], [ML₂], and their protonated or hydrolyzed forms (e.g., [MLH], [M(OH)L]) mdpi.comtandfonline.com. The distribution of these species is graphically represented by speciation diagrams, which plot the percentage of each species as a function of pH.

For example, in related systems, a diaquo complex such as [Pd(hydten)(H₂O)₂]²⁺ can be the dominant species in acidic solution. As the pH rises, it reacts with ligands like amino acids to form stable 1:1 complexes. In the physiological pH range, hydrolyzed species may also become significant tandfonline.com. The formation of these various species is governed by equilibrium constants, which are calculated from experimental titration data using specialized computer programs like MINIQUAD-75 tandfonline.com.

pH and Ionic Strength Effects on Complex Formation and Stability

The formation and stability of this compound-metal complexes are profoundly influenced by the pH and ionic strength of the medium.

Effect of Ionic Strength: The ionic strength of the solution, controlled by the concentration of background electrolyte (e.g., NaNO₃), also affects complex stability acs.org. Changes in ionic strength alter the activity coefficients of the charged species involved in the equilibrium. Generally, an increase in ionic strength can shield the electrostatic interactions between the metal ion and the ligand, which may lead to a decrease in the observed stability constant. Thermodynamic stability constants, which are independent of ionic strength, can be determined by extrapolating experimental data from various ionic strengths to zero acs.org.

Table 2: Effect of Ionic Strength and Temperature on Ternary Complex Stability (Cu(II) + Bicine + Glycine System)

Ionic Strength (mol dm⁻³) Temperature (K) log K ΔG° (kJ mol⁻¹) ΔH° (kJ mol⁻¹) ΔS° (J K⁻¹ mol⁻¹) Reference
0.04 298.15 10.31 -58.84 -40.15 62.7 acs.org
0.06 298.15 10.24 -58.44 -40.15 61.4 acs.org
0.08 298.15 10.18 -58.10 -40.15 60.2 acs.org

This table illustrates the principles of ionic strength and temperature effects using data from the closely related bicine ligand system.

Molecular Interactions of Metal Complexes with Biological Macromolecules (excluding therapeutic applications)

Metal complexes of this compound and related ligands can engage in non-covalent interactions with biological macromolecules, a fundamental aspect of their bioinorganic chemistry. These interactions are driven by forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces nih.gov.

Similarly, these metal complexes can bind to amino acids and peptides. The coordination typically occurs through the amino and carboxylate groups of the amino acid, forming stable chelate rings acs.orgtandfonline.com. The relative stability of these interactions can be influenced by steric factors and the basicity of the coordinating groups on the amino acid side chains acs.org. These studies of molecular recognition provide insight into how such complexes might associate with protein surfaces or other biological targets in a non-covalent manner.

Derivatization and Functionalization Strategies for N 2 Hydroxyethyl Alanine

Modification of the Hydroxyl Group

The primary alcohol in the N-(2-hydroxyethyl) group is a prime target for chemical modification. Its reactivity allows for the introduction of a vast array of functionalities through several common reactions.

Esterification: The hydroxyl group can readily react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. evitachem.com This reaction is often catalyzed by an acid or promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), especially when milder conditions are required. orgsyn.org For instance, reacting N-(2-Hydroxyethyl)alanine with a long-chain fatty acid would yield an amphiphilic molecule with potential surfactant properties. The use of N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) has been reported for the selective derivatization of alcohol moieties in α-hydroxy acids, a method that could be adapted for this purpose. mdpi.com

Etherification: Formation of an ether linkage is another common strategy. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed to introduce alkyl or aryl groups.

Urethane/Carbamate Formation: The hydroxyl group can react with isocyanates to form carbamates (urethanes). rsc.org This reaction is typically efficient and proceeds under mild conditions, providing a stable linkage to introduce complex moieties. rsc.org

Silylation: For protection or to increase volatility for analysis (e.g., gas chromatography), the hydroxyl group can be converted into a silyl (B83357) ether using silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com These derivatives are generally more stable and less sensitive to moisture than those formed with other silylating agents. sigmaaldrich.com

Interactive Table: Methods for Hydroxyl Group Modification

Reaction Type Reagent Class Typical Conditions Resulting Functional Group Reference
Esterification Carboxylic Acid/Acyl Halide Acid catalyst or coupling agent (e.g., DCC) Ester evitachem.comorgsyn.org
Etherification Alkyl Halide Strong base (e.g., NaH) Ether mdpi.com
Carbamate Formation Isocyanate Mild, often catalyst-free Urethane (Carbamate) rsc.org

| Silylation | Silylating Agent (e.g., MTBSTFA) | Anhydrous solvent | Silyl Ether | sigmaaldrich.com |

Amine Functionalization and Quaternization (e.g., N,N-bis-(2-hydroxyethyl) derivatives)

The secondary amine of this compound is a nucleophilic center that can undergo various functionalization reactions, including alkylation to form tertiary amines and subsequent quaternization to create cationic compounds.

A key example of amine functionalization is the synthesis of N,N-bis(2-hydroxyethyl) derivatives. These compounds, which feature two hydroxyethyl (B10761427) groups attached to the nitrogen atom, can be synthesized through direct alkylation. evitachem.comchemspider.com This typically involves reacting an appropriate precursor like β-alanine with ethylene (B1197577) oxide under alkaline conditions. evitachem.com The reaction of amino alcohols with acrylates is also a viable method, proceeding via aza-Michael addition to the amino group. researchgate.net

Once the tertiary amine is formed, it can be quaternized by reacting it with an alkyl halide, such as methyl iodide or a long-chain bromoalkane. rsc.org This reaction introduces a permanent positive charge on the nitrogen atom, creating a quaternary ammonium (B1175870) salt. This modification drastically alters the molecule's properties, often imparting antimicrobial activity or modifying its interaction with surfaces and biological membranes.

Interactive Table: Amine Functionalization and Quaternization

Reaction Reactant(s) Product Significance Reference
N-Alkylation Ethylene Oxide N,N-bis(2-hydroxyethyl)alanine Forms a tertiary amine, increases hydrophilicity evitachem.com
Aza-Michael Addition Acrylate (B77674) Esters N-carboxyethyl derivative Adds a new ester functionality via the amine researchgate.net

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Introduces a permanent positive charge | rsc.org |

Carboxylic Acid Derivatization and Esterification

The carboxylic acid moiety of this compound offers a rich platform for derivatization, enabling the formation of esters, amides, and other related compounds. The presence of the amine group in the same molecule means that derivatization strategies must be chosen carefully to ensure selectivity. acs.org

Esterification: The conversion of the carboxylic acid to an ester is a common modification. This can be achieved under acidic conditions with an alcohol (Fischer esterification), though this can be complicated by the basicity of the amine. acs.org A more controlled approach involves the use of coupling agents. The dicyclohexylcarbodiimide (DCC)/4-dialkylaminopyridine method is highly effective for esterifying carboxylic acids with a wide variety of alcohols under mild, non-acidic conditions. orgsyn.org Another strategy is the formation of an activated ester, such as an N-Hydroxysuccinimide (NHS) ester. thieme-connect.com These NHS-esters are stable intermediates that readily react with primary amines to form amide bonds but can also be used in other coupling reactions. rsc.orgthieme-connect.com L-alanine benzyl (B1604629) ester, for example, has been used in studies of amino acid transporters. nih.gov

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction almost always requires the activation of the carboxyl group, using reagents such as HATU or carbodiimides like EDC, often in combination with additives like HOBt to prevent side reactions. jst.go.jp

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this requires protection of the other functional groups to avoid their reduction as well.

Interactive Table: Carboxylic Acid Derivatization Methods

Method Reagent(s) Key Features Resulting Derivative Reference
Acid-Catalyzed Esterification Alcohol, Strong Acid (e.g., H₂SO₄) Requires careful control due to the amine group. Ester acs.org
DCC/DMAP Coupling Alcohol, DCC, 4-DMAP Mild, non-acidic conditions; high efficiency. Ester orgsyn.org
NHS Ester Formation N-Hydroxysuccinimide, Coupling Agent Creates a stable, activated intermediate for subsequent reactions. NHS-Ester thieme-connect.com

| Amide Coupling | Amine, Coupling Agent (e.g., HATU, EDC) | Forms a stable amide bond; widely used in peptide synthesis. | Amide | jst.go.jp |

Introduction of Side Chain Functionalities

The term "side chain" in this compound can be considered the N-(2-hydroxyethyl) group itself. Therefore, introducing new functionalities often involves leveraging the reactive handles already present on the molecule—the hydroxyl, amine, and carboxyl groups—to attach more complex chemical structures. acs.org This strategy allows for the creation of highly specialized derivatives.

For example, the hydroxyl group can serve as an anchor point to graft polymers, attach reporter molecules like fluorophores, or link to solid supports for chromatographic applications. Similarly, the carboxylic acid, once activated, can be used to conjugate peptides, drugs, or other bioactive molecules. acs.org

A clear example of introducing a significant side chain is seen in the derivative N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine. ontosight.ai In this molecule, a long, hydrophobic C18 chain has been attached to the nitrogen atom, transforming the original small, hydrophilic amino acid into a large amphiphilic molecule with surfactant properties. ontosight.ai This illustrates how the basic scaffold of this compound can be elaborated to create molecules with tailored self-assembly or surface-active behaviors, similar to how side-chain modified polymers are designed for specific functions. researchgate.net

Computational Chemistry and Theoretical Modeling of N 2 Hydroxyethyl Alanine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the properties and reactivity of chemical compounds like N-(2-Hydroxyethyl)alanine.

Conformational Analysis and Geometrical Optimization

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of its atoms. Using DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, researchers can optimize the geometry of various possible conformers. nih.govnih.gov This process helps in understanding how the molecule might exist in different phases, such as in the gas phase or in solution. nih.gov For similar but more complex dipeptide models, studies have shown that out of numerous possible conformations, only a fraction are stable, with the rest migrating to more stable geometries. nih.gov The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding. scirp.org For instance, in a related dipeptide, the most stable conformer was found in the β-turn region of the Ramachandran map, indicating a specific folded structure. nih.govnih.gov

The geometrical optimization process provides key structural parameters, including bond lengths and angles. For example, in a copper complex of N-(2-hydroxyethyl)-β-alaninate, the bond lengths were determined to be Cu—N = 2.017 (2) Å, Cu—O(carboxylate) = 1.968 (1) Å, and Cu—O(hydroxyl) = 2.473 (2) Å. researchgate.net

Frontier Molecular Orbital (HOMO/LUMO) and Spectroscopic Property Calculation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (E_g), provides insights into the molecule's electronic properties and potential biological activity. tandfonline.com

DFT calculations at the B3LYP/6-31G(d) level of theory are commonly used to determine these orbital energies. researchgate.netfigshare.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. tandfonline.com For instance, in a study of palladium complexes, the complex with a smaller energy gap was found to be more reactive. tandfonline.com The energies of HOMO and LUMO can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and chemical potential, using Koopmans' theorem. physchemres.org

Time-dependent DFT (TD-DFT) can be used to simulate spectroscopic properties, such as UV-Vis spectra, by calculating the electronic transition energies. nih.govresearchgate.net

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. tandfonline.com

Investigation of Protonation States and pKa Prediction

The protonation state of a molecule like this compound, which contains both acidic (carboxylic acid) and basic (amine) functional groups, is critical to its behavior in solution, particularly at different pH values. Computational methods can predict the pKa values, which quantify the acidity of these groups.

Continuum solvation models, such as the IEFPCM model, combined with electronic structure theories like B3LYP and MP2, are used to predict pKa values. researchgate.net The inclusion of explicit water molecules in the calculation can improve the accuracy of these predictions. researchgate.net The pKa value is directly related to the rate of chemical reactions, such as the reaction with CO2. researchgate.net Various computational approaches, including empirical methods based on statistical fitting and more rigorous quantum mechanical calculations, are employed for pKa prediction. chemrxiv.org For instance, the PROPKA tool is a widely used empirical method for predicting protein pKa values. chemrxiv.orgolemiss.edu

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Properties

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the dynamic behavior, conformational changes, and transport properties of this compound. nih.govcanada.ca

MD simulations can be used to explore the conformational landscape of a molecule in solution, complementing the static picture provided by DFT calculations. researchgate.net By simulating the molecule's movement in a solvent, such as water, researchers can observe how intermolecular interactions, like hydrogen bonding, influence its structure and dynamics. canada.caresearchgate.net Accelerated MD (aMD) techniques can be employed to enhance conformational sampling and observe rare events that occur over longer timescales. nih.gov These simulations can reveal how the molecule interacts with its environment and how its structure fluctuates, which is crucial for understanding its function in biological or chemical systems. For example, MD simulations have been used to study the binding of peptides to proteins and the resulting changes in flexibility and dynamics. plos.org

Quantitative Structure-Activity Relationships (QSAR) in Chemical Design

In a typical QSAR study, molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. tandfonline.com These descriptors are then used to build a mathematical model, often using multiple linear regression, that can predict the activity of new, untested compounds. tandfonline.com QSAR models can be valuable in screening large libraries of compounds and prioritizing them for synthesis and testing, thereby accelerating the discovery of new molecules with desired properties. tandfonline.comuniversiteitleiden.nl

Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl, amine, and carboxylic acid groups in this compound enable it to form various intermolecular interactions, with hydrogen bonding being particularly significant. researchgate.netresearchgate.net These interactions play a crucial role in the molecule's physical properties and its behavior in condensed phases.

Advanced Applications in Materials Science and Chemical Biology Research

Utilization in Polymer Synthesis and Scaffold Development

N-(2-Hydroxyethyl)alanine and its structural analogs are valuable in the synthesis of advanced polymers and the development of scaffolds for biomedical applications. frontiersin.org The presence of both a hydroxyl and a secondary amine group allows it to be incorporated into polymer backbones or as a side chain, imparting specific properties such as hydrophilicity, biodegradability, and biocompatibility.

Research has demonstrated the synthesis of amphiphilic graft copolymers, such as poly(2-hydroxyethyl acrylate-g-α-Methyl-β-Alanine), using techniques like nitroxide-mediated polymerization. europa.eu These materials are of interest for creating nanoparticles and other drug delivery systems. Similarly, polymers based on alanine (B10760859) and ε-caprolactone have been developed as scaffold materials with tunable biomechanical properties suitable for osteochondral implants. acs.org The incorporation of amino acid derivatives like this compound can influence the degradation rate and mechanical strength of the resulting scaffolds, which is crucial for tissue engineering applications. frontiersin.orgacs.org

Hydrogels, which are highly porous and hydrophilic 3D structures, are essential for mimicking the natural extracellular matrix in tissue engineering. nih.gov Biodegradable hydrogel scaffolds have been successfully created using 2-hydroxyethyl methacrylate (B99206) (a structural relative) crosslinked with degradable poly(β-amino esters). nih.gov The functional groups provided by this compound are analogous and contribute to creating biodegradable networks with excellent cytocompatibility, making them suitable for cell adhesion, proliferation, and differentiation. nih.gov

Table 1: Polymer Systems Incorporating this compound or Related Monomers

Polymer System Monomers/Components Key Properties & Applications
Amphiphilic Graft Copolymer 2-hydroxyethyl acrylate (B77674), α-Methyl-β-Alanine Forms amphiphilic structures; potential for nanoparticle-based drug delivery. europa.eu
Biodegradable Copolymers Alanine derivatives, ε-Caprolactone Tunable biomechanical and degradation properties; used for osteochondral implants. acs.org
Biodegradable Hydrogel Scaffolds 2-Hydroxyethyl methacrylate, Gelatin, Poly(β-amino esters) High porosity, hydrophilicity, biocompatibility; supports cell growth for tissue engineering. nih.gov

Integration into Ionic Liquid Design and Application

The distinct structural features of this compound make its constituent parts—the N-(2-hydroxyethyl) group and the alaninate (B8444949) anion—highly suitable for designing task-specific ionic liquids (ILs). These ILs are valued for their low volatility, thermal stability, and tunable properties.

Protic ionic liquids (PILs) such as N-(2-hydroxyethyl)ammonium formate (B1220265) (HEAF) and N-(2-hydroxyethyl)ammonium acetate (B1210297) (HEAA) have been synthesized and proven effective in dissolving zein (B1164903), a water-insoluble protein derived from corn. sigmaaldrich.comportlandpress.com This demonstrates the utility of the N-(2-hydroxyethyl)ammonium cation in creating "green solvents" capable of processing biopolymers. The hydroxyl group enhances hydrogen-bonding capabilities, which is a critical factor in the dissolution of complex biomolecules like proteins. nih.gov

Furthermore, amino acids themselves, including alanine, have been used as the anionic component of ILs. core.ac.uk For example, ILs pairing a 1-alkyl-3-methylimidazolium cation with an alaninate anion ([Ala]⁻) have been synthesized and characterized. core.ac.uk The combination of a functionalized cation, such as one containing a hydroxyethyl (B10761427) group, with an amino acid-based anion allows for the creation of highly biocompatible and biodegradable ILs. uni-heidelberg.de These designer solvents are being explored for applications in drug delivery, where they can enhance the solubility of poorly soluble active pharmaceutical ingredients without compromising their therapeutic activity. uni-heidelberg.de

Table 2: Ionic Liquids Featuring N-(2-Hydroxyethyl) or Alanine Moieties

Ionic Liquid Name/Type Cation Anion Notable Application
N-(2-Hydroxyethyl)ammonium formate (HEAF) N-(2-hydroxyethyl)ammonium Formate Dissolution of zein protein. portlandpress.com
N-(2-Hydroxyethyl)ammonium acetate (HEAA) N-(2-hydroxyethyl)ammonium Acetate Dissolution of zein protein. sigmaaldrich.comportlandpress.com
1-Alkyl-3-methylimidazolium alaninate 1-Alkyl-3-methylimidazolium Alaninate Base for biocompatible ionic liquids. core.ac.uk

Contributions to Radioprotective Agent Research (emphasis on molecular design)

In the field of radioprotective agent research, the molecular design of compounds is critical to achieving high efficacy and low toxicity. The N-(2-hydroxyethyl) moiety is a recurring structural feature in the design of potential radioprotectors. While research on this compound itself is limited in this specific context, studies on structurally related compounds underscore the importance of this functional group.

A key example is the investigation of 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents. ebi.ac.uk In these studies, the 1-(2-hydroxyethyl)piperazine group was selected as the core molecular scaffold. ebi.ac.uk Researchers systematically modified other parts of the molecule to observe how these changes affected cytotoxicity and the ability to protect human cells from radiation-induced apoptosis. ebi.ac.uk The findings indicate that the presence of the hydroxyethyl group is a crucial component of the molecule's protective function. ebi.ac.uk This structure-activity relationship analysis is fundamental to the rational design of new, more effective, and less toxic radioprotective drugs.

The goal of such molecular design is to create small molecules that can mitigate the harmful effects of ionizing radiation, such as DNA damage and cell death. ebi.ac.uk The development of nanotechnology-mediated systems, including the use of functionalized nanoparticles, also represents a modern approach to enhancing radioprotection and radiosensitization in cancer therapy. portlandpress.com The principles of molecular design, focusing on moieties like N-(2-hydroxyethyl), are central to these advanced strategies. ebi.ac.ukportlandpress.com

Role as Precursors or Building Blocks in Complex Organic Synthesis

The bifunctional nature of this compound, containing both a nucleophilic secondary amine and a primary alcohol, makes it a valuable precursor and building block in complex organic synthesis. It facilitates the construction of a variety of more complex molecules, particularly heterocyclic compounds.

One significant application is in the synthesis of 2-oxazolines through the dehydrative cyclization of N-(2-hydroxyethyl)amides. tandfonline.com In this reaction, the N-(2-hydroxyethyl) group serves as the direct precursor to the oxazoline (B21484) ring, a structural motif present in numerous biologically active compounds and used as a protective group in synthesis. Similarly, N-(2-hydroxyethyl)ureas can undergo a regiocontrolled cyclization to produce 2-imidazolidinones, another important class of heterocyclic compounds.

The addition reaction between amino alcohols like ethanolamine (B43304) and acrylates is a direct method for synthesizing N-(hydroxyalkyl)-β-alanines. This reaction highlights the role of the compound as a product of a fundamental synthetic transformation, which can then be used in further synthetic steps. For instance, N-(2-hydroxyethyl)-β-alaninate (He-ala) has been used as a tridentate ligand to form copper(II) complexes, demonstrating its utility in coordination chemistry.

Table 3: N-(2-Hydroxyethyl) Moiety as a Precursor in Heterocyclic Synthesis

Precursor Type Key Reaction Resulting Heterocyclic Compound
N-(2-Hydroxyethyl)amide Dehydrative Cyclization 2-Oxazoline tandfonline.com

Occurrence and Metabolic Relevance in Biological Systems (e.g., isolation from rumen)

While many amino acid derivatives are synthesized for industrial and research purposes, this compound has also been identified as a naturally occurring compound. Its most notable discovery was its isolation from the mixed protozoal fraction of the rumen, the specialized stomach compartment of ruminant animals like cattle and sheep. ebi.ac.uktandfonline.com

Specifically, researchers identified a novel phospholipid, which they characterized as phosphatidyl-N-(2-hydroxyethyl)alanine. ebi.ac.uktandfonline.com At the time of this discovery, it was noted that this compound itself had not been previously described as occurring in nature. tandfonline.com The lipid was isolated from rumen protozoa, which are single-celled organisms that play a crucial role in the digestion of plant matter within the rumen ecosystem. tandfonline.com

The fatty acid composition of this novel phospholipid was also significant, with a high percentage of trans-Δ11-octadecenoic acid, an intermediate in the biohydrogenation of linoleic and linolenic acids by rumen microbes. ebi.ac.uktandfonline.com This finding links the metabolism of this unique phospholipid to the broader lipid metabolism occurring within the complex anaerobic ecosystem of the rumen. The presence of this compound as a component of a phospholipid in these microorganisms points to a specific metabolic role and relevance within this biological system.

Future Directions and Emerging Research Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical sciences, accelerating the discovery and optimization of molecules with desired properties. For N-(2-Hydroxyethyl)alanine, these computational tools offer the potential to unlock new applications and streamline research efforts.

Machine learning algorithms can be trained on vast datasets of chemical structures and their associated properties to build predictive models. In the context of this compound, these models could be employed to:

Predict Physicochemical Properties: AI can estimate properties such as solubility, lipophilicity, and thermal stability for novel derivatives of this compound without the need for laborious and costly experimental measurements. This allows for the rapid screening of virtual libraries of compounds to identify candidates with optimal characteristics for specific applications.

De Novo Design of Functional Derivatives: Generative AI models can design entirely new molecules based on a set of desired parameters. For instance, an AI could be tasked with designing derivatives of this compound that exhibit enhanced binding affinity to a particular biological target or possess specific self-assembling properties.

Optimization of Reaction Conditions: Machine learning can be used to predict the optimal conditions for the synthesis of this compound and its derivatives, maximizing yield and minimizing byproducts. This can significantly reduce the time and resources required for process development.

The integration of AI and ML into the study of this compound has the potential to significantly accelerate the pace of innovation, leading to the rapid discovery of new materials and molecules with tailored functionalities.

Table 1: Potential Applications of AI/ML in this compound Research

Application Area AI/ML Technique Potential Outcome
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Rapid screening of virtual libraries for desired properties.
Novel Compound Design Generative Adversarial Networks (GANs) Creation of novel this compound derivatives with tailored functions.
Synthesis Optimization Bayesian Optimization Identification of optimal reaction conditions for improved yield and purity.

Sustainable Synthesis and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce the environmental impact of chemical manufacturing. The synthesis of this compound presents several opportunities for the implementation of more sustainable practices.

Future research in this area will likely focus on:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Researchers could explore the use of engineered enzymes to catalyze the key bond-forming reactions in the synthesis of this compound, potentially from renewable starting materials.

Renewable Feedstocks: A key goal of green chemistry is the utilization of renewable resources. Investigating synthetic pathways that start from biomass-derived feedstocks, such as glycerol (B35011) or amino acids produced through fermentation, would significantly improve the sustainability profile of this compound production.

Green Solvents: The replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-derived solvents, is a critical aspect of green synthesis. The development of synthetic routes for this compound that are efficient in these green solvents will be a key area of future research.

Atom Economy and Waste Minimization: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and minimize the generation of waste is a fundamental principle of green chemistry. Future synthetic strategies for this compound will be evaluated based on these metrics.

By embracing these green chemistry methodologies, the production of this compound can be made more sustainable, reducing its environmental footprint and aligning with the principles of a circular economy.

Exploration of Novel Supramolecular Assemblies

Supramolecular chemistry, the study of systems composed of discrete numbers of molecules held together by non-covalent interactions, offers a powerful approach to the bottom-up fabrication of functional materials. The structure of this compound, with its hydrogen bond donors (hydroxyl and amine groups) and acceptor (carboxylic acid group), makes it an intriguing building block for the construction of supramolecular assemblies.

Future research in this area could explore:

Self-Assembly in Solution: Investigating the conditions under which this compound and its derivatives self-assemble in various solvents to form well-defined nanostructures, such as fibers, sheets, or vesicles. The nature and strength of the non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces, would be a key focus of such studies.

Formation of Gels and Soft Materials: The ability of small molecules to form extensive networks through self-assembly can lead to the formation of gels. The potential of this compound derivatives to act as low-molecular-weight gelators for various solvents could be explored, with potential applications in areas such as drug delivery and tissue engineering.

Molecular Recognition: The specific arrangement of functional groups in supramolecular assemblies can create binding sites for other molecules. The design of this compound-based supramolecular structures that can selectively recognize and bind to specific guest molecules is a promising avenue for the development of new sensors and separation technologies.

The exploration of the supramolecular chemistry of this compound could lead to the discovery of new materials with novel properties and functions, driven by the principles of self-organization and molecular recognition.

Interdisciplinary Collaborations in Advanced Chemical Research

The complexity of modern scientific challenges necessitates a collaborative approach, bringing together expertise from different disciplines. The future of research on this compound will be significantly enriched by interdisciplinary collaborations.

Potential areas for collaboration include:

Chemistry and Materials Science: Chemists can synthesize novel derivatives of this compound, while materials scientists can characterize their physical and mechanical properties and explore their potential in applications such as polymers, coatings, and nanocomposites.

Chemistry and Biology/Medicine: The biocompatibility of this compound makes it an interesting candidate for biomedical applications. Collaborations between chemists and biologists or medical researchers could lead to the development of new drug delivery systems, biomaterials for tissue engineering, or probes for biological imaging.

Chemistry and Engineering: Chemical engineers can play a crucial role in scaling up the sustainable synthesis of this compound and developing processes for its incorporation into functional devices and materials.

By fostering these interdisciplinary partnerships, researchers can leverage their complementary skills and knowledge to accelerate the translation of fundamental discoveries about this compound into practical applications that address real-world problems. The convergence of different scientific perspectives will be key to unlocking the full potential of this versatile chemical compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.